Netupitant N-oxide D6 is a deuterated derivative of netupitant, a potent antagonist of the neurokinin-1 receptor. This compound is primarily utilized in analytical chemistry, particularly for method development and validation in pharmaceutical applications. The chemical name for Netupitant N-oxide D6 is 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)propanamido-3,3,3-d3)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazine 1-oxide. It serves as a reference standard in quality control processes for drug development, particularly for the Abbreviated New Drug Application related to fosnetupitant .
Netupitant N-oxide D6 is classified as a pharmaceutical metabolite and is part of the larger family of piperazine derivatives. It is specifically designed for research use only and is not intended for human consumption. The compound is available from various suppliers who provide detailed characterization data compliant with regulatory guidelines .
The synthesis of Netupitant N-oxide D6 typically involves the oxidation of netupitant, which can be achieved through various methods including electrochemical oxidation and chemical oxidation techniques. In one study, electrochemical methods were employed to generate multiple oxidation products from netupitant, highlighting the compound's complex oxidative metabolism. This process included hydroxylation and N-dealkylation reactions under controlled potentials, which allowed for the identification of distinct metabolites via liquid chromatography-mass spectrometry (LC-MS) .
The electrochemical setup utilized a working electrode to generate oxidation products at a constant potential. The resulting effluent was separated using LC prior to mass spectrometric analysis, enabling detailed characterization of each oxidation product. This method proved effective in isolating metabolites that could be further studied for their pharmacological properties .
The molecular structure of Netupitant N-oxide D6 features several key functional groups that contribute to its pharmacological activity. The presence of trifluoromethyl groups enhances lipophilicity, while the piperazine moiety plays a crucial role in receptor binding. The structure can be represented as follows:
The detailed structural formula includes deuterated methyl groups which are indicated by the presence of in its nomenclature .
Netupitant N-oxide D6 undergoes several chemical reactions that are crucial for its metabolic pathway. Key reactions include:
These reactions were systematically studied using electrochemical methods, revealing insights into the compound's metabolic behavior and potential side effects associated with its therapeutic use .
Netupitant N-oxide D6 acts primarily as an antagonist at the neurokinin-1 receptor, which plays a significant role in mediating nausea and vomiting responses. The mechanism involves binding to this receptor, thereby inhibiting its activation by substance P, a neuropeptide involved in these pathways. This action helps mitigate symptoms associated with chemotherapy-induced nausea and vomiting .
Netupitant N-oxide D6 is characterized by its solid state at room temperature with specific melting points that can vary based on purity and synthesis conditions.
The compound has notable solubility characteristics due to its functional groups; it is soluble in organic solvents but less so in water. Its stability under various pH conditions makes it suitable for pharmaceutical applications .
Relevant data includes:
Netupitant N-oxide D6 is primarily used in research settings for:
This compound's role as a reference material aids researchers in developing more effective therapeutic strategies against nausea and vomiting associated with cancer treatments .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4